Conformational Restriction by 2,6-Dimethyl Substitution: Impact on Inhibitor Potency
The 2,6-dimethyl substitution in saturated heterocycles enforces a preference for the chair conformation with methyl groups in equatorial orientation, reducing entropic penalty upon target binding. In a class-level inference from the structurally analogous 2,6-dimethylmorpholine series, the cis-2,6-dimethyl substituent on the morpholine ring (Compound 6g) improved mTOR inhibitory activity by approximately 3- to 10-fold compared to the unsubstituted morpholine (Compound 6b) and the trans-2,6-dimethyl morpholine (Compound 6e) [1]. This suggests that the 2,6-dimethyl thiomorpholine 1,1-dioxide scaffold, when used as a building block, can similarly enhance target engagement through conformational pre-organization relative to unsubstituted thiomorpholine 1,1-dioxide.
| Evidence Dimension | Kinase inhibitory activity (PI3Kα/mTOR dual inhibition) |
|---|---|
| Target Compound Data | Not directly tested (building block); inferred from cis-2,6-dimethylmorpholine (Compound 6g): PI3Kα IC50 retained, mTOR IC50 improved |
| Comparator Or Baseline | Unsubstituted morpholine (Compound 6b): PI3Kα IC50 baseline; trans-2,6-dimethylmorpholine (Compound 6e): reduced mTOR activity |
| Quantified Difference | cis-2,6-dimethyl substitution improved mTOR inhibition by 3- to 10-fold versus unsubstituted morpholine (class-level inference; exact fold-change not reported for thiomorpholine dioxide) |
| Conditions | Thienopyrimidine scaffold series; in vitro kinase assays |
Why This Matters
In lead optimization, the 2,6-dimethyl scaffold can provide a measurable boost in target binding affinity through conformational restriction, a feature absent in unsubstituted or 4-substituted thiomorpholine 1,1-dioxide building blocks.
- [1] Design, Synthesis, and Biological Evaluation of Dimorpholine Substituted Thienopyrimidines as Potential Class I PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry, 2017, 60(10), 4273–4289. View Source
